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molecular formula C7H2Cl4O2 B096092 2,4,5-Trichlorophenyl chloroformate CAS No. 16947-69-6

2,4,5-Trichlorophenyl chloroformate

Cat. No. B096092
M. Wt: 259.9 g/mol
InChI Key: ZDCIHNWVXROPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663141

Procedure details

About 7 g of phosgene are passed into a solution of 10.0 g of 2,4,5-trichlorophenol in 50 ml of dichloromethane at 0° C., and the mixture is stirred at 0° C. for 15 min. 7.2 ml of quinoline in 20 ml of dichloromethane are added dropwise over the course of 30 min, and the orange-colored suspension is then stirred in an ice bath for 1 h. Subsequently nitrogen is passed through the suspension for 1 h in order to blow out excess phosgene (absorber tower). The mixture is subsequently filtered, and the filtrate is washed twice with water, dried, again filtered and evaporated to dryness in vacuo. The 4.45 g of oily brownish residue are relatively pure 2,4,5-trichlorophenyl chloroformate, which crystallizes in the refrigerator and can be employed without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)([Cl:3])=[O:2].[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([Cl:13])=[CH:8][C:7]=1[OH:14].N1C2C(=CC=CC=2)C=CC=1>ClCCl>[Cl:3][C:1]([O:14][C:7]1[CH:8]=[C:9]([Cl:13])[C:10]([Cl:12])=[CH:11][C:6]=1[Cl:5])=[O:2]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the orange-colored suspension is then stirred in an ice bath for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
Subsequently nitrogen is passed through the suspension for 1 h in order
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is subsequently filtered
WASH
Type
WASH
Details
the filtrate is washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
crystallizes in the refrigerator
CUSTOM
Type
CUSTOM
Details
can be employed without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC(=O)OC1=C(C=C(C(=C1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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